molecular formula C16H11Cl2N3O B5635053 1-(3,4-DICHLOROPHENYL)-3-(QUINOLIN-8-YL)UREA

1-(3,4-DICHLOROPHENYL)-3-(QUINOLIN-8-YL)UREA

Cat. No.: B5635053
M. Wt: 332.2 g/mol
InChI Key: BMUQHDNNGLRCRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-DICHLOROPHENYL)-3-(QUINOLIN-8-YL)UREA is a synthetic organic compound characterized by the presence of a urea moiety linked to a dichlorophenyl group and a quinoline ring

Preparation Methods

The synthesis of 1-(3,4-DICHLOROPHENYL)-3-(QUINOLIN-8-YL)UREA typically involves the reaction of 3,4-dichloroaniline with isocyanates or carbamates under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the urea linkage. Industrial production methods may involve optimized reaction conditions, including temperature control and the use of solvents like dichloromethane or toluene to enhance yield and purity.

Chemical Reactions Analysis

1-(3,4-DICHLOROPHENYL)-3-(QUINOLIN-8-YL)UREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the urea moiety into corresponding amines.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or acetonitrile, and controlled temperatures. Major products formed from these reactions include various substituted quinoline and phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(3,4-DICHLOROPHENYL)-3-(QUINOLIN-8-YL)UREA exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to alterations in cellular pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

1-(3,4-DICHLOROPHENYL)-3-(QUINOLIN-8-YL)UREA can be compared with other similar compounds, such as:

    1-(3,4-DICHLOROPHENYL)-3-(QUINOLIN-6-YL)UREA: Differing in the position of the quinoline ring attachment.

    1-(3,4-DICHLOROPHENYL)-3-(PYRIDIN-8-YL)UREA: Featuring a pyridine ring instead of a quinoline ring.

    1-(3,4-DICHLOROPHENYL)-3-(NAPHTHALEN-8-YL)UREA: Containing a naphthalene ring instead of a quinoline ring.

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-quinolin-8-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O/c17-12-7-6-11(9-13(12)18)20-16(22)21-14-5-1-3-10-4-2-8-19-15(10)14/h1-9H,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMUQHDNNGLRCRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)NC3=CC(=C(C=C3)Cl)Cl)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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